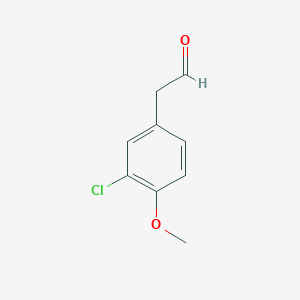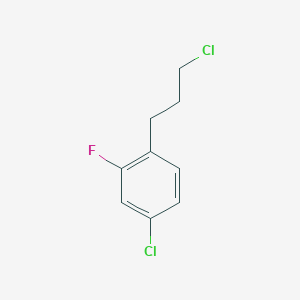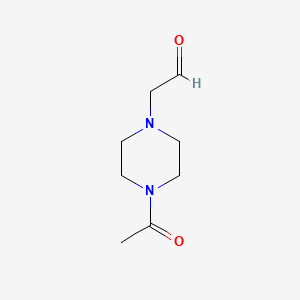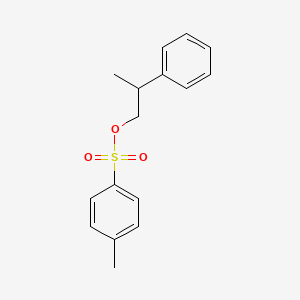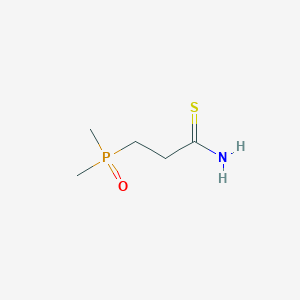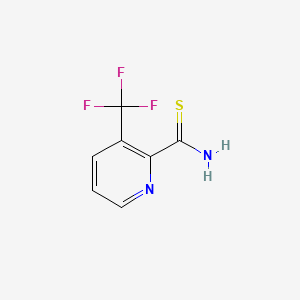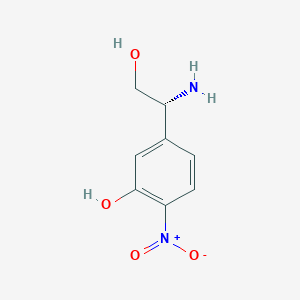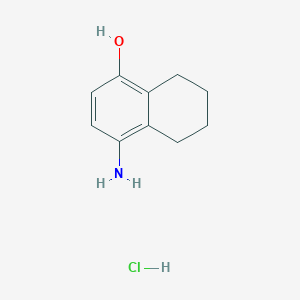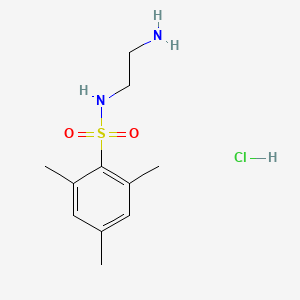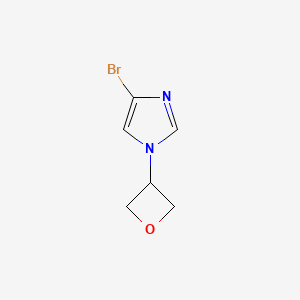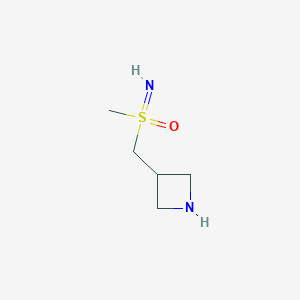![molecular formula C23H23ClN4O4S B15315365 6-chloro-N-[3-[(2-methoxyphenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]pyridine-3-carboxamide CAS No. 745798-46-3](/img/structure/B15315365.png)
6-chloro-N-[3-[(2-methoxyphenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a sulfonamide group, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final compound is formed through coupling reactions that link the pyridine ring, sulfonamide group, and pyrrolidine ring together.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to isolate the final product.
化学反应分析
Types of Reactions
6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or addition of hydrogen.
科学研究应用
6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Chemical Biology: It is used as a tool compound to investigate biological processes and mechanisms.
作用机制
The mechanism of action of 6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
6-chloro-N-(3-methoxyphenyl)nicotinamide: This compound shares a similar structure but lacks the sulfonamide and pyrrolidine groups.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones, have similar structural features and biological activities.
Uniqueness
6-chloro-N-{3-[(2-methoxyphenyl)sulfamoyl]-4-(pyrrolidin-1-yl)phenyl}pyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group, pyrrolidine ring, and pyridine ring in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
745798-46-3 |
|---|---|
分子式 |
C23H23ClN4O4S |
分子量 |
487.0 g/mol |
IUPAC 名称 |
6-chloro-N-[3-[(2-methoxyphenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H23ClN4O4S/c1-32-20-7-3-2-6-18(20)27-33(30,31)21-14-17(9-10-19(21)28-12-4-5-13-28)26-23(29)16-8-11-22(24)25-15-16/h2-3,6-11,14-15,27H,4-5,12-13H2,1H3,(H,26,29) |
InChI 键 |
WQJVOYWMLYHYOK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CN=C(C=C3)Cl)N4CCCC4 |
溶解度 |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



